plakevulin A
CAS No.:
Cat. No.: VC1868045
Molecular Formula: C23H42O4
Molecular Weight: 382.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C23H42O4 |
---|---|
Molecular Weight | 382.6 g/mol |
IUPAC Name | methyl (1R,2S,5S)-2-hexadecyl-2,5-dihydroxycyclopent-3-ene-1-carboxylate |
Standard InChI | InChI=1S/C23H42O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-23(26)19-17-20(24)21(23)22(25)27-2/h17,19-21,24,26H,3-16,18H2,1-2H3/t20-,21-,23-/m0/s1 |
Standard InChI Key | SOLXJOFQECGRPS-FUDKSRODSA-N |
Isomeric SMILES | CCCCCCCCCCCCCCCC[C@@]1(C=C[C@@H]([C@H]1C(=O)OC)O)O |
Canonical SMILES | CCCCCCCCCCCCCCCCC1(C=CC(C1C(=O)OC)O)O |
Introduction
Chemical Properties and Structure
Plakevulin A possesses distinct chemical characteristics that contribute to its biological activities. The compound has the molecular formula C23H42O4 and a molecular weight of 382.585 g/mol . Its CAS number is 518035-27-3, which serves as its unique chemical identifier in scientific databases . As an oxylipin extracted from the Okinawa sponge Plakortis sp., Plakevulin A exists as a powder in its pure form . For optimal stability and preservation of its biological activity, it should be stored at -20°C for up to three years in powder form, or at -80°C for up to one year when in solvent .
Table 1: Chemical Properties of Plakevulin A
Property | Description |
---|---|
Chemical Formula | C23H42O4 |
Molecular Weight | 382.585 g/mol |
CAS Number | 518035-27-3 |
Classification | Oxylipin |
Physical Form | Powder |
Storage Conditions | -20°C (powder, 3 years); -80°C (in solvent, 1 year) |
Biological Activities
Plakevulin A exhibits several significant biological activities that make it a compound of interest for potential therapeutic applications, particularly in cancer treatment.
DNA Polymerase Inhibition
One of the primary activities of Plakevulin A is its ability to inhibit the enzymatic activities of DNA polymerases (pols) α and δ . DNA polymerases are crucial enzymes involved in DNA replication, and their inhibition can prevent cell division, making them important targets for anticancer drugs . The compound's interaction with these essential enzymes contributes to its cytotoxic effects and potential utility as an anticancer agent .
Apoptosis Induction
Plakevulin A has demonstrated the ability to induce apoptosis (programmed cell death) in cancer cells . Specifically, it induces DNA fragmentation and caspase-3 activation in human promyelocytic leukemia (HL60) cells, which are key indicators of the apoptotic process . This ability to trigger controlled cell death in cancer cells while showing selectivity over normal cells makes Plakevulin A particularly interesting for cancer research .
Anticancer Cytotoxicity Profile
The compound exhibits significant cytotoxicity against various cancer cell lines while demonstrating selectivity for cancer cells over normal ones . Research has shown that human promyelocytic leukemia (HL60) cells exhibit the highest sensitivity to (+)-Plakevulin A among tested cell lines . Other cancer cell lines that have shown sensitivity to the compound include human cervix epithelioid carcinoma (HeLa), murine leukemia (L1210), and human cervix carcinoma (KB) cells .
Table 2: Cytotoxicity Profile of Plakevulin A
Cell Line | Type | Relative Sensitivity |
---|---|---|
HL60 | Human promyelocytic leukemia | Highest |
HeLa | Human cervix epithelioid carcinoma | Moderate |
L1210 | Murine leukemia | Moderate |
KB | Human cervix carcinoma | Moderate |
MC3T3-E1 | Mouse calvaria-derived pre-osteoblast | Lower |
MRC-5 | Human normal lung fibroblast | Lowest |
Mechanism of Action
The mechanism by which Plakevulin A exerts its anticancer effects is multifaceted and involves several molecular pathways.
STAT3 Pathway Suppression
Recent research has revealed that (+)-Plakevulin A suppresses the activation of interleukin 6 (IL-6)-induced signal transducer and activator of transcription 3 (STAT3) . The STAT3 pathway is frequently overactivated in various cancer types and contributes to cancer cell survival, proliferation, and resistance to apoptosis . Inhibition of this pathway through Plakevulin A's action can lead to cancer cell death, providing a potential therapeutic avenue .
Identification of Binding Proteins
Through sophisticated pull-down experiments using biotinylated derivatives and neutravidin-coated beads, researchers have identified hydroxysteroid 17-β dehydrogenase 4 (HSD17B4) as one of the binding proteins of Plakevulin A in HL60 cell lysate . This finding is significant because HSD17B4 is known to regulate STAT3 activation . Since the knockdown or inhibition of STAT3 induces apoptosis, Plakevulin A may induce apoptosis in cancer cell lines by suppressing STAT3 activation through its binding to HSD17B4 .
Beyond DNA Polymerase Inhibition
Interestingly, studies have shown that the half-maximal inhibitory concentration (IC50) value for Plakevulin A's cytotoxicity significantly differs from those observed for its enzymatic inhibition of DNA polymerases α and β . This discrepancy indicates the presence of target protein(s) other than polymerases, suggesting that Plakevulin A's anticancer activity involves multiple mechanisms beyond simple polymerase inhibition .
Research Studies and Findings
Several significant research studies have investigated the properties and potential applications of Plakevulin A, contributing to our understanding of this bioactive compound.
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies have been conducted on Plakevulin A to understand which structural features are responsible for its biological activities . These studies contribute to the potential development of synthetic analogues with enhanced properties and help researchers understand the molecular basis for the compound's biological effects .
Recent Research Developments
A study published in September 2024 in Bioorganic and Medicinal Chemistry Letters (Volume 110, Article 129886) provided valuable insights into the mechanism of action of Plakevulin A . This research demonstrated that (+)-Plakevulin A induces apoptosis and suppresses IL-6-induced STAT3 activation in cancer cells . The study confirmed the compound's selective cytotoxicity against cancer cells, with HL60 cells showing the highest sensitivity . Furthermore, the research identified HSD17B4 as a binding partner and elucidated the role of STAT3 suppression in its mechanism of action .
Table 3: Key Research Findings on Plakevulin A
Research Area | Key Findings |
---|---|
Cytotoxicity | Selective toxicity toward cancer cells, especially HL60 leukemia cells |
Apoptosis Induction | Causes DNA fragmentation and caspase-3 activation in HL60 cells |
Molecular Targets | Inhibits DNA polymerases α and δ; binds to HSD17B4 |
Signaling Pathways | Suppresses IL-6-induced STAT3 activation |
Structure-Activity | Multiple studies examining the relationship between chemical structure and biological activity |
Future Research Directions
The promising biological activities of Plakevulin A suggest several potential avenues for future research and development.
Synthetic Derivatives Development
Building on the structure-activity relationship studies already conducted, researchers could develop synthetic derivatives of Plakevulin A with enhanced properties, such as improved stability, increased potency, or better selectivity for specific cancer types . Such derivatives could potentially overcome limitations of the natural compound while retaining or amplifying its beneficial properties.
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